5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
5-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused bicyclic core (pyrimidine and indole) with substituents at the 5- and 3-positions. The 5-position is substituted with a 2-chloro-4-fluorobenzyl group, while the 3-position carries a 3,4-dimethoxyphenethyl chain. Pyrimido[5,4-b]indol-4-one derivatives are of interest in medicinal chemistry due to their structural complexity and reported interactions with targets such as Toll-like receptors (TLRs) .
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3/c1-34-23-10-7-17(13-24(23)35-2)11-12-31-16-30-25-20-5-3-4-6-22(20)32(26(25)27(31)33)15-18-8-9-19(29)14-21(18)28/h3-10,13-14,16H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAMNIRYGDOEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=C(C=C5)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
- Molecular Formula : C27H22ClF2N3O3
- Molecular Weight : 509.9 g/mol
- CAS Number : 1216927-02-4
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler indole derivatives. The process may include various reactions such as nucleophilic substitutions and cyclization to achieve the desired pyrimido-indole structure. Detailed synthetic pathways can be found in chemical literature focusing on similar indole derivatives.
Anticancer Activity
Research indicates that compounds with similar structures exhibit potent inhibition of cancer cell proliferation. For instance, studies have shown that related pyrimido[5,4-b]indoles can inhibit receptor tyrosine kinase (RTK) signaling pathways, which are crucial for tumor growth and angiogenesis. Specifically, the compound's ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) suggests potential as an anticancer agent comparable to established drugs like sunitinib .
| Compound | Activity | IC50 (nM) |
|---|---|---|
| This compound | VEGFR-2 Inhibition | TBD |
| Related Compounds | L1210 Cell Proliferation Inhibition | <50 |
Neuroprotective Effects
In addition to its anticancer properties, this compound may exhibit neuroprotective effects. A related compound was identified as having significant anti-epileptic properties in zebrafish models, suggesting that modifications in the pyrimidine structure could enhance neurochemical profiles beneficial for treating neurological disorders. The mechanism involved includes modulation of neurotransmitter levels and oxidative stress reduction .
Case Studies
-
Inhibition of Cancer Cell Lines :
A study demonstrated that a series of pyrimido-indoles effectively inhibited L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a strong potential for development as a chemotherapeutic agent . -
Neurochemical Profiling :
In a zebrafish model of epilepsy, a structurally similar compound showed significant improvements in seizure behavior through modulation of various neurosteroids and neurotransmitters. This highlights the compound's potential beyond oncology into neurology .
Scientific Research Applications
The compound 5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has emerged as a significant focus in medicinal chemistry due to its potential applications in various scientific research areas. This article explores its synthesis, biological activities, and applications, supported by data tables and case studies.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Antimicrobial Activity
Additionally, derivatives of this compound have been evaluated for their antimicrobial properties. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The zone of inhibition tests indicate that certain derivatives exhibit higher antibacterial activity compared to standard antibiotics .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of pyrimidoindole derivatives. These compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Drug Development
The unique structure of this compound makes it a valuable candidate for drug development. Its ability to modulate various biological pathways positions it as a potential therapeutic agent for cancer and infectious diseases.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. For instance, docking simulations against DNA gyrase have shown promising results, suggesting that it could serve as a lead compound for developing new antibacterial agents .
Case Studies
- Anticancer Activity : A study conducted on several pyrimidoindole derivatives revealed that modifications at specific positions significantly enhanced their cytotoxic effects on cancer cell lines. The study highlighted that introducing halogen substituents (like chlorine and fluorine) improved binding interactions with target proteins involved in cancer progression .
- Antibacterial Efficacy : In another investigation, a series of synthesized compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had a higher zone of inhibition compared to traditional antibiotics, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs differ in substituents at the 3-, 5-, and 8-positions of the pyrimidoindole core. Below is a comparative analysis:
Functional Group Impact on Activity
- Halogenated Benzyl Groups : The target compound’s 2-chloro-4-fluorobenzyl group combines electron-withdrawing effects (Cl, F) with moderate lipophilicity, contrasting with analogs like 5-(4-fluorobenzyl) () or 3-(4-fluorobenzyl) (), which exhibit simpler electronic profiles.
- Aryl Ethers: The 3,4-dimethoxyphenethyl chain in the target compound offers dual methoxy groups, enhancing solubility compared to ethoxy () or non-ether substituents.
Crystallographic and Computational Insights
- Structural studies on analogs (e.g., ) utilized SHELX software for refinement, confirming planar pyrimidoindole cores and substituent orientations .
- Molecular docking () suggested that substituent bulkiness (e.g., dimethoxyphenethyl vs. propylsulfanyl) influences binding pocket compatibility in hypothetical targets like TLR4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
